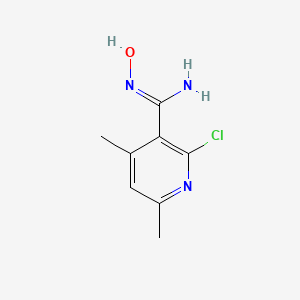

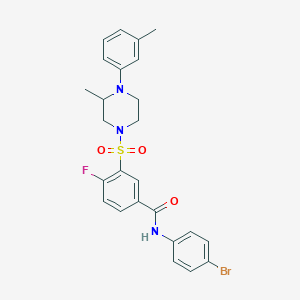

![molecular formula C8H12N4O2 B2373433 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 1250231-63-0](/img/structure/B2373433.png)

3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one” is a heterocyclic compound . Pyrazoles, which are a type of heterocyclic compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their confirmed biological as well as pharmacological activities .

Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” is not provided in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activity : Research has demonstrated that pyrazole derivatives, closely related to the compound , show promising antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than the reference drug doxorubicin and have good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry

- Synthesis of Heterocyclic Compounds : The compound is integral in synthesizing various heterocyclic structures. For instance, the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents involve similar compounds (Rahmouni et al., 2016).

- Functionalized Pyrazoles : It plays a role in the preparation of functionalized pyrazoles, contributing to organic synthesis research and potential medicinal applications (Papernaya et al., 2015).

Antitubercular Studies

- Antitubercular Activity : Compounds synthesized using similar structures have been evaluated for antitubercular activity, showing promise in the treatment of tuberculosis. In silico and in vitro studies have identified active agents against mycobacterium tuberculosis (Vavaiya et al., 2022).

Biological Evaluation

- Enzymatic Activity : Some derivatives have shown significant effects in increasing the reactivity of enzymes like cellobiase, indicating potential for biochemical applications (Abd & Awas, 2008).

Synthesis of Novel Heterocycles

- Creation of New Heterocycles : The compound is used in synthesizing new heterocyclic compounds, which have potential applications in developing new pharmaceuticals and understanding complex chemical processes (Fedotov et al., 2022).

Oxazolidin-2-one Derivatives

- Construction of Oxazolidin-2-one Ring : The oxazolidin-2-one ring, a part of the compound's structure, is significant in synthetic organic chemistry. It's used in asymmetric synthesis and as protective groups for aminoalcohol systems, demonstrating the compound's versatility in organic synthesis (Zappia et al., 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASWPJJLLEXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN2C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)